molecular formula C13H19N B295151 3-Phenyl-1-(propan-2-yl)pyrrolidine

3-Phenyl-1-(propan-2-yl)pyrrolidine

Cat. No.: B295151
M. Wt: 189.3 g/mol
InChI Key: IKRKNBZNWVMXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-1-(propan-2-yl)pyrrolidine is a pyrrolidine derivative featuring a phenyl group at the C3 position and an isopropyl group at the N1 position of the five-membered saturated ring. Pyrrolidine derivatives are widely studied due to their versatility in medicinal chemistry, catalysis, and materials science .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.3 g/mol

IUPAC Name

3-phenyl-1-propan-2-ylpyrrolidine

InChI

InChI=1S/C13H19N/c1-11(2)14-9-8-13(10-14)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3

InChI Key

IKRKNBZNWVMXDM-UHFFFAOYSA-N

SMILES

CC(C)N1CCC(C1)C2=CC=CC=C2

Canonical SMILES

CC(C)N1CCC(C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The phenyl group in 3-Phenyl-1-(propan-2-yl)pyrrolidine provides electron density to the ring, whereas electron-withdrawing groups (e.g., sulfonyl in ) reduce basicity and alter reactivity.
  • Steric Effects : The isopropyl group introduces moderate steric hindrance compared to bulkier substituents like p-tolyl-propargyl .
  • Polarity : Carboxylic acid derivatives (e.g., ) exhibit higher polarity, contrasting with the lipophilic isopropyl group in the target compound.

Key Observations :

  • Catalytic Efficiency : Copper(I) catalysts enable high-yield propargylation (90% yield in ), while Fe2O3@SiO2/In2O3 hybrids improve regioselectivity in similar systems .
  • Stereoselectivity: Enantioselective sulfenoamination (e.g., ) contrasts with non-stereoselective alkylation routes, highlighting the role of substituents in directing synthesis complexity .

Physicochemical Properties

NMR and solubility data illustrate substituent-driven variations:

Compound Name 1H-NMR Shifts (δ, ppm) Solubility Profile Reference
3-Phenyl-1-(propan-2-yl)pyrrolidine Predicted: δ 1.0–1.2 (isopropyl CH3), 3.2–3.5 (pyrrolidine CH2) Lipophilic (low aqueous solubility) -
1-(3-Phenyl-1-(p-tolyl)prop-2-yn-1-yl)pyrrolidine δ 7.57–7.20 (aryl), 4.81 (propargyl CH), 2.69 (CH3) Soluble in organic solvents
S-1-N-BOC-alanine pyrrolidine amide Not reported Soluble in DMSO, CH2Cl2; insoluble in water

Key Observations :

  • Aromatic Signals : Aryl protons in phenyl-substituted derivatives (e.g., δ 7.57–7.20 in ) are deshielded compared to aliphatic regions.
  • Solubility : The isopropyl group in the target compound likely reduces water solubility compared to polar amides (e.g., ).

Key Observations :

  • Drug Development : Pyrrolidines with aromatic groups (e.g., phenyl, halogenated aryl) are prioritized as bioactive precursors .
  • Stability : Secondary amines (e.g., target compound) may require protection against oxidation, unlike sulfonamides or amides .

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